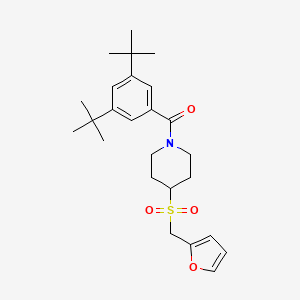
(3,5-Di-tert-butylphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-tert-butylphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of similar molecular structures has demonstrated potential antimicrobial activity. For instance, the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities show promising results. Compounds within this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that structural analogs could be explored for antimicrobial properties (L. Mallesha, K. Mohana, 2014).
Enzyme Inhibition for Therapeutic Agents
Another area of research involves the synthesis and in silico study of derivatives as potential therapeutic agents. A study presented the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed good enzyme inhibitory activity. Specifically, one compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential for therapeutic use in conditions such as Alzheimer's disease (G. Hussain et al., 2017).
Corrosion Inhibition
In the context of material science, synthesized organic compounds have been studied for their application in corrosion inhibition. For example, a novel organic compound was used as an inhibitor for the prevention of mild steel corrosion in an acidic medium, showing better inhibition efficiency. This suggests the potential application of structurally similar compounds in protecting metals from corrosion (P. Singaravelu, N. Bhadusha, 2022).
Synthetic Methodologies and Chemical Transformations
Additionally, these compounds are utilized in synthetic methodologies for producing various chemical entities. The microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives, for example, have highlighted the efficiency and environmental benefits of using such methods in organic synthesis. This approach can lead to the development of new anti-inflammatory and antibacterial agents, underscoring the versatility of related compounds in synthetic organic chemistry (P. Ravula et al., 2016).
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-24(2,3)19-14-18(15-20(16-19)25(4,5)6)23(27)26-11-9-22(10-12-26)31(28,29)17-21-8-7-13-30-21/h7-8,13-16,22H,9-12,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARSECWXBJNURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)
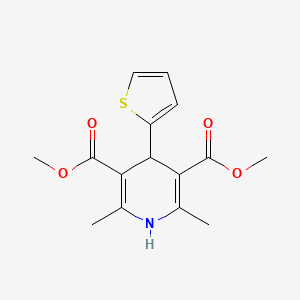


![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)
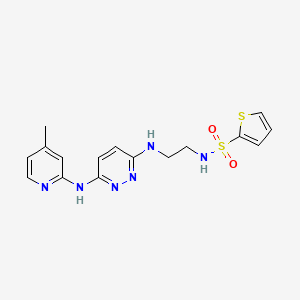
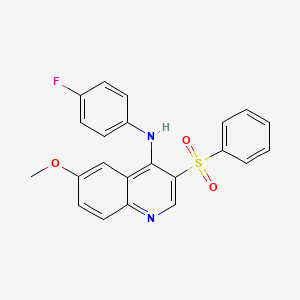
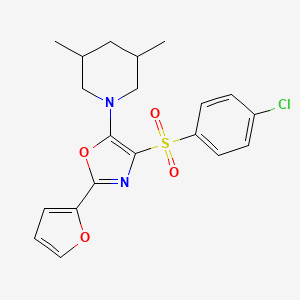
![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
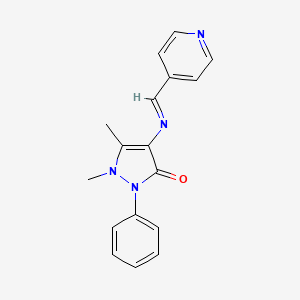
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
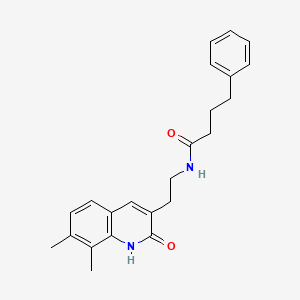
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846668.png)